t-Butyl 4-(((5-(methoxycarbonyl)-1H-pyrrol-2-yl)methyl)amino)piperidine-1-carboxylate
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Overview
Description
TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a tert-butyl ester group, a piperidine ring, and a methoxycarbonyl-substituted pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsThe final step involves the deprotection of the Boc group under acidic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound features a similar piperidine ring but with different substituents.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with a hydrazide group instead of the methoxycarbonyl-substituted pyrrole moiety.
Uniqueness
The uniqueness of TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions with biological molecules, making it a versatile tool in research and industry .
Properties
Molecular Formula |
C17H27N3O4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl 4-[(5-methoxycarbonyl-1H-pyrrol-2-yl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O4/c1-17(2,3)24-16(22)20-9-7-12(8-10-20)18-11-13-5-6-14(19-13)15(21)23-4/h5-6,12,18-19H,7-11H2,1-4H3 |
InChI Key |
SBQRNFQSAHUJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
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